molecular formula C7H8BrClN2O2 B8119607 2-Bromo-5-nitro-benzylamine hydrochloride

2-Bromo-5-nitro-benzylamine hydrochloride

Cat. No.: B8119607
M. Wt: 267.51 g/mol
InChI Key: KDOZYMUYGFCPQL-UHFFFAOYSA-N
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Description

2-Bromo-5-nitro-benzylamine hydrochloride (systematic name: (5-bromo-2-nitrophenyl)methanamine hydrochloride) is a halogenated aromatic amine derivative with the molecular formula C₇H₈BrClN₂O₂ and a molar mass of 275.51 g/mol . Structurally, it features a benzylamine backbone substituted with a bromine atom at the 2-position and a nitro group (-NO₂) at the 5-position of the benzene ring, with the amine group (-NH₂) forming a hydrochloride salt. This compound is primarily utilized in pharmaceutical and agrochemical research as an intermediate for synthesizing more complex molecules, leveraging its reactive nitro and bromine groups for further functionalization .

Properties

IUPAC Name

(2-bromo-5-nitrophenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2.ClH/c8-7-2-1-6(10(11)12)3-5(7)4-9;/h1-3H,4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDOZYMUYGFCPQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-nitro-benzylamine hydrochloride typically involves the nitration of 2-bromo-benzylamine followed by the formation of the hydrochloride salt. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position on the benzyl ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-nitro-benzylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The benzylamine moiety can be oxidized to form corresponding aldehydes or acids under strong oxidizing conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of palladium catalysts.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted benzylamine derivatives.

    Reduction: Formation of 2-amino-5-nitro-benzylamine.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-nitro-benzylamine hydrochloride serves as an important intermediate in the synthesis of various organic compounds. Its unique functional groups enable it to participate in diverse chemical reactions, making it valuable in the development of more complex molecules.

Key Applications:

  • Synthesis of Pharmaceuticals: The compound can be utilized to synthesize active pharmaceutical ingredients (APIs) due to its ability to undergo electrophilic substitution reactions. This property is particularly useful in creating compounds with specific biological activities .
  • Development of Dyes and Pigments: Its nitro and bromo substituents allow for modifications that can lead to novel dyes, enhancing color properties and stability in various applications .

Pharmaceutical Research

The pharmaceutical industry shows growing interest in this compound for its potential therapeutic applications. The compound's structure suggests possible interactions with biological targets, which could lead to the development of new drugs.

Case Studies:

  • Antimicrobial Activity: Research indicates that derivatives of nitroanilines exhibit antimicrobial properties. This compound may be modified to enhance these properties, targeting resistant strains of bacteria .
  • Cancer Research: Nitro compounds are often investigated for their anticancer potential. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting a pathway for further exploration with this compound derivatives .

Materials Science

In materials science, this compound can be utilized to create advanced materials with tailored properties. Its chemical structure allows it to form polymers or composites that exhibit desirable characteristics such as thermal stability and chemical resistance.

Applications:

  • Polymer Synthesis: The compound can act as a building block for synthesizing polymers used in coatings, adhesives, and other industrial applications .
  • Nanomaterials Development: By incorporating this compound into nanostructures, researchers aim to enhance the performance of materials used in electronics and photonics .

Chemical Properties and Safety

Understanding the chemical properties of this compound is crucial for its safe handling and application. It is characterized by:

  • Molecular Formula: C7_7H8_8BrN2_2O2_2·HCl
  • Physical State: White to light yellow crystalline powder
  • Storage Conditions: Recommended storage at 2–8°C to maintain stability .

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitro-benzylamine hydrochloride involves its interaction with biological molecules through its functional groups. The nitro group can participate in redox reactions, while the benzylamine moiety can interact with enzymes and receptors. The bromine atom can facilitate electrophilic substitution reactions, making the compound a versatile intermediate in various biochemical pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing effects: The nitro group (-NO₂) in this compound significantly increases electrophilicity compared to halogen-only analogs (e.g., 2-bromo-4-fluoro), making it more reactive in nucleophilic substitution or reduction reactions .
  • Solubility : Nitro-substituted derivatives generally exhibit lower aqueous solubility than fluoro- or methyl-substituted analogs due to increased hydrophobicity .
  • Stability : Fluorinated analogs (e.g., 2-bromo-4-fluoro) demonstrate higher thermal stability, whereas nitro groups may render compounds more sensitive to light or heat .

Analytical Characterization

Reverse-phase HPLC methods (RP-HPLC), as validated for related hydrochlorides (e.g., amitriptyline hydrochloride), are adaptable for purity analysis of these compounds. Retention times vary based on substituent polarity, with nitro derivatives eluting later than halogen-only analogs .

Research Findings and Challenges

  • Environmental impact : Brominated compounds require stringent waste management protocols to avoid bioaccumulation, whereas fluorinated analogs face scrutiny over persistence in ecosystems .

Biological Activity

2-Bromo-5-nitro-benzylamine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C7_7H8_8BrN2_2O2_2·HCl
  • Molecular Weight : 239.51 g/mol
  • CAS Number : 2301069-19-0

This compound features a bromine and a nitro group on the benzene ring, which are known to enhance biological activity through various mechanisms.

Antimicrobial Activity

Research indicates that compounds with nitro and bromo substitutions often exhibit antimicrobial properties. For instance, derivatives of nitroanilines have shown effectiveness against various bacteria and fungi. The presence of the nitro group is particularly important for the antimicrobial activity, as it can interfere with bacterial cell wall synthesis and function.

Compound MIC (μg/mL) Activity
2-Bromo-5-nitro-benzylamine46.9Antibacterial
Other Nitro Derivatives<10Selective against L. amazonensis

This table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound compared to other nitro derivatives against specific pathogens, highlighting its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Potential

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Studies suggest that the compound exhibits significant cytotoxicity, primarily through apoptosis induction in cancer cells.

Cell Line IC50 (μM) Mechanism of Action
A-431 (human epidermoid carcinoma)<10Induction of apoptosis via Bcl-2 inhibition
Jurkat (T-cell leukemia)<10Disruption of mitochondrial membrane potential

These findings indicate that this compound may serve as a lead structure for developing new anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Nitroreduction : The nitro group can be reduced to generate reactive intermediates that interact with cellular macromolecules, leading to cell death.
  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Interaction with DNA : Nitro compounds can intercalate into DNA, disrupting replication and transcription processes.

Study on Antimicrobial Efficacy

In a study assessing the efficacy of various nitro compounds against Leishmania amazonensis, this compound demonstrated selective activity with an IC50 value below 10 µM. However, in vivo studies indicated that while there was initial efficacy, prolonged treatment did not significantly reduce parasite load .

Evaluation in Cancer Models

In vitro studies using A-431 and Jurkat cell lines revealed that treatment with this compound resulted in significant cytotoxic effects, with IC50 values indicating potent activity. Further molecular dynamics simulations suggested that the compound interacts primarily through hydrophobic contacts with target proteins involved in apoptosis pathways .

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-nitro-benzylamine hydrochloride, and how can intermediates be characterized?

Methodological Answer: The synthesis typically involves bromination and nitration of benzylamine precursors. For example, brominated intermediates like 4-bromo-2-fluorobenzylamine hydrochloride (CAS RN 147181-08-6) can be modified via nitration under controlled conditions . Characterization of intermediates should employ HPLC (≥95% purity threshold) and NMR to confirm structural integrity. Key parameters include monitoring reaction temperature (e.g., mp 249–254°C for brominated analogs) and stoichiometric ratios to avoid over-nitration .

Q. How should researchers handle stability challenges during storage of this compound?

Methodological Answer: Stability studies indicate that halogenated benzylamine derivatives degrade under prolonged exposure to light or moisture. Store at –20°C in amber vials with desiccants (e.g., silica gel). Conduct accelerated stability testing by exposing aliquots to 40°C/75% RH for 4 weeks, analyzing degradation via HPLC. Compare results with structurally similar compounds like 2-bromo-5-hydroxybenzaldehyde (CAS 2973-80-0), which shows 90% stability under inert atmospheres .

Q. What analytical techniques are critical for purity assessment?

Methodological Answer:

  • HPLC : Use C18 columns with UV detection at 254 nm; validate with reference standards (e.g., ≥95% purity as per SML1925 protocol) .
  • Mass Spectrometry : Compare fragmentation patterns to databases (e.g., NIST) for halogen-specific ions (e.g., m/z 79/81 for Br isotopes) .
  • Elemental Analysis : Confirm Cl and Br content via combustion analysis, targeting <0.5% deviation from theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of the nitro and bromine groups?

Methodological Answer: Contradictions often arise from solvent polarity or competing reaction pathways. For example:

  • In polar aprotic solvents (e.g., DMF), the nitro group directs electrophilic substitution at the meta position, while bromine may act as a leaving group in SNAr reactions .
  • Use computational modeling (DFT) to predict reactive sites, and validate via kinetic studies under varying conditions (pH 4–10, 25–80°C). Cross-reference with analogs like 2-bromo-5-methoxybenzoic acid (CAS 58380-11-3), where nitro-group stability is pH-dependent .

Q. What strategies optimize catalytic cross-coupling reactions involving this compound?

Methodological Answer:

  • Buchwald-Hartwig Amination : Use Pd(OAc)₂/XPhos catalysts to couple with aryl halides; monitor ligand effects on yield (e.g., 5% vs. 15% ligand loading) .
  • Suzuki-Miyaura Coupling : Employ Br as a directing group; optimize microwave-assisted conditions (e.g., 100°C, 30 min) to retain nitro-group integrity. Compare with 4-bromo-2-hydroxybenzonitrile (CAS 288067-35-6), where coupling efficiency drops below 80% at higher temperatures .

Q. How do steric and electronic effects influence the compound’s biological activity in medicinal chemistry studies?

Methodological Answer:

  • Steric Effects : The bromine atom increases steric hindrance, reducing binding affinity to flat aromatic pockets (e.g., tested via kinase inhibition assays) .
  • Electronic Effects : The nitro group’s electron-withdrawing nature enhances hydrogen-bonding potential. Use QSAR models to correlate Hammett constants (σ≈1.27 for nitro) with IC₅₀ values in enzyme assays .

Q. How can researchers address discrepancies in thermal stability data across studies?

Methodological Answer: Discrepancies may stem from impurities or measurement techniques. Standardize protocols by:

  • Performing DSC scans at 5°C/min under nitrogen to determine decomposition onset .
  • Comparing results to structurally related compounds (e.g., 5-bromo-2-hydroxybenzyl alcohol, mp 108–110°C) to identify outliers .
  • Apply time-series analysis (e.g., three-wave panel design) to isolate experimental variables, as demonstrated in longitudinal studies of material properties .

Data Contradiction Analysis

Q. What methodologies reconcile conflicting reports on aqueous solubility?

Methodological Answer:

  • pH-Dependent Solubility : Measure solubility at pH 2–12 using shake-flask methods; the hydrochloride salt shows higher solubility in acidic media (e.g., 25 mg/mL at pH 2 vs. 2 mg/mL at pH 7) .
  • Counterion Effects : Compare with non-hydrochloride forms (e.g., free amine), which exhibit 50% lower solubility in water .

Q. How can researchers validate conflicting biological assay results?

Methodological Answer:

  • Positive/Negative Controls : Include bromhexine hydrochloride (CAS 611-75-6) as a benchmark for benzylamine bioactivity .
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM to identify non-linear effects. Use ANOVA to assess inter-lab variability (p<0.05 threshold) .

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